molecular formula C8HCl7O2 B008554 Pentachlorophenyl dichloroacetate CAS No. 19745-69-8

Pentachlorophenyl dichloroacetate

Cat. No.: B008554
CAS No.: 19745-69-8
M. Wt: 377.3 g/mol
InChI Key: KDDDLTRKFSGKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Pentachlorophenyl dichloroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • PCDCA serves as a reagent in organic synthesis, particularly in the preparation of chlorinated alkanes and esterification reactions. Its reactivity allows for the formation of complex organic molecules.

2. Biological Research:

  • Antimicrobial Properties: Research indicates that PCDCA exhibits antimicrobial and fungicidal properties, making it a candidate for developing new antimicrobial agents.
  • Metabolic Modulation: Similar to dichloroacetate (DCA), PCDCA inhibits pyruvate dehydrogenase kinase (PDK), thereby maintaining pyruvate dehydrogenase (PDH) in its active form. This action shifts cellular metabolism from glycolysis to oxidative phosphorylation, potentially altering energy balance within cells .

3. Industrial Applications:

  • PCDCA is utilized as a raw material in the production of rubber processing aids, plasticizers, and flame retardants, highlighting its importance in various industrial processes.

Cancer Treatment

Recent studies have explored the potential of PCDCA and its analogs in cancer therapy:

  • Melanoma: PCDCA has shown promise in reducing glycolytic activity and intracellular ATP levels in melanoma cells. Co-treatment with BRAF inhibitors has indicated enhanced antitumor effects .
  • Pulmonary Hypertension: In rodent models, PCDCA reversed aerobic glycolysis and induced apoptosis in pulmonary artery cells, suggesting potential therapeutic benefits for pulmonary hypertension .

Toxicological Studies

Toxicokinetic studies have established that high doses of related compounds can lead to adverse effects such as liver cancer in rodents; however, there is no conclusive evidence linking PCDCA to carcinogenicity in humans . Understanding these toxicological profiles is crucial for assessing safety in therapeutic applications.

Comparative Analysis with Related Compounds

CompoundApplicationsMechanism of Action
Pentachlorophenol Pesticide, disinfectantAntimicrobial activity
Dichloroacetate (DCA) Cancer treatment, metabolic disordersInhibition of pyruvate dehydrogenase kinase
Pentachlorophenyl dichloroacetate Organic synthesis, antimicrobial researchInhibition of pyruvate dehydrogenase kinase

Comparison with Similar Compounds

Biological Activity

Pentachlorophenyl dichloroacetate (PCP-DCA) is a compound of increasing interest in the fields of environmental toxicology and pharmacology due to its unique biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₈H₅Cl₅O₂
  • Molecular Weight : 307.4 g/mol
  • CAS Number : 660-27-5

PCP-DCA is a derivative of dichloroacetate (DCA), which has been extensively studied for its effects on cellular metabolism, particularly in cancer cells. The primary mechanism involves the inhibition of pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH). This shift promotes oxidative phosphorylation over glycolysis, thereby reducing lactate production and altering the metabolic landscape in favor of normal cellular function.

Key Biological Activities:

  • Inhibition of Glycolysis : By inhibiting PDK, PCP-DCA reduces the reliance of cancer cells on glycolysis, a hallmark of many tumors.
  • Induction of Apoptosis : Increased mitochondrial activity leads to enhanced apoptosis in cancer cells, as evidenced by elevated levels of reactive oxygen species (ROS) and cytochrome c release from mitochondria.
  • Reduction of Tumor Growth : Studies have shown that PCP-DCA can slow down tumor growth rates in various cancer models without adversely affecting normal tissues.

1. Cancer Treatment

PCP-DCA has been explored as an adjunctive therapy in various cancers, including:

  • Breast Cancer : Studies indicate that PCP-DCA can enhance the efficacy of conventional chemotherapies by targeting metabolic pathways specific to cancer cells.
  • Melanoma : In vitro studies have shown that PCP-DCA can reduce ATP levels and inhibit growth in melanoma cells, especially those resistant to standard treatments.

2. Metabolic Disorders

Given its ability to modulate glucose metabolism, PCP-DCA is also being investigated for potential applications in treating metabolic disorders such as diabetes. It has demonstrated capacity to lower blood glucose levels by enhancing glucose oxidation and reducing hepatic glucose output.

Study 1: Cancer-Related Fatigue

A recent study conducted by researchers at Yale University found that DCA significantly alleviated cancer-related fatigue in murine models without interfering with tumor growth or chemotherapy efficacy. The treatment preserved physical function and reduced oxidative stress in muscle tissues, suggesting a promising avenue for managing fatigue associated with cancer therapies .

Study 2: Combination Therapy with Chemotherapeutics

In experimental settings, co-administration of PCP-DCA with chemotherapeutic agents like doxorubicin has shown enhanced anti-tumor effects. The combination disrupts antioxidant defenses within cancer cells, leading to increased oxidative damage and cell death .

Research Findings

StudyFindingsImplications
Yale University StudyDCA reduces cancer-related fatigue and preserves muscle functionPotential for DCA as an adjuvant therapy in cancer treatment
Combination with DoxorubicinEnhanced apoptosis in resistant cancer cell linesSuggests DCA may help overcome chemoresistance
In Vitro Melanoma StudyReduced glycolytic activity and ATP levelsIndicates potential for use in aggressive melanoma treatments

Toxicological Considerations

While PCP-DCA shows promise, it is essential to consider its toxicological profile. Chronic exposure to high doses has been linked to hepatotoxicity and peripheral neuropathy in animal models . However, clinical doses are typically much lower, and ongoing research aims to establish a safe therapeutic window for human applications.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing Pentachlorophenyl dichloroacetate (PCP-DCA) in laboratory settings?

  • Answer: Synthesis typically involves esterification reactions between dichloroacetic acid and pentachlorophenol under anhydrous conditions. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC/MS) for purity analysis, and high-performance liquid chromatography (HPLC) with UV detection for quantifying residues. Analytical protocols should account for its chlorinated structure, which may require derivatization for enhanced detection sensitivity .

Q. How can researchers design experiments to evaluate the acute toxicity of PCP-DCA in mammalian models?

  • Answer: Acute toxicity studies should follow OECD or EPA guidelines, using standardized routes (oral, dermal, inhalation) and dose ranges. Key endpoints include mortality, systemic effects (e.g., respiratory distress, neurological symptoms), and histopathological changes. Experimental controls must address potential confounding factors, such as solvent carriers (e.g., dimethyl sulfoxide). Data from analogous compounds like pentachlorophenol suggest prioritizing respiratory and dermal exposure routes due to rapid absorption .

Q. What analytical methods are recommended for detecting PCP-DCA in environmental matrices (e.g., water, soil)?

  • Answer: Solid-phase extraction (SPE) coupled with GC/ECD or GC/MS is effective for water samples, with detection limits as low as 3.6 µg/L. For soil, Soxhlet extraction followed by cleanup via alumina columns minimizes matrix interference. Acidic pH adjustments during extraction optimize recovery of chlorinated aromatic esters. Method validation should include spike-recovery tests and cross-reactivity checks against co-occurring pollutants (e.g., polychlorinated biphenyls) .

Advanced Research Questions

Q. How can conflicting data on PCP-DCA’s metabolic pathways be resolved in toxicokinetic studies?

  • Answer: Utilize isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation in vivo. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with in vitro hepatic microsome assays to identify phase I/II metabolites. Contradictions in existing data (e.g., discrepancies in half-life estimates) may arise from interspecies differences in cytochrome P450 activity, necessitating cross-species comparisons and human-relevant in vitro models (e.g., 3D hepatocyte spheroids) .

Q. What experimental designs are suitable for assessing PCP-DCA’s long-term stability under environmental conditions?

  • Answer: Conduct accelerated degradation studies using factorial designs (e.g., varying pH, UV exposure, microbial activity). Monitor degradation products via time-series GC/MS and evaluate hydrolytic stability using OECD 111 guidelines. Advanced statistical models (e.g., Cox proportional hazards regression) can predict half-lives under field conditions. Note that chlorinated esters often exhibit persistence in anaerobic environments, requiring tailored remediation strategies .

Q. How can researchers integrate PCP-DCA’s toxicodynamics into broader ecological risk assessment frameworks?

  • Answer: Develop species sensitivity distributions (SSDs) using acute/chronic toxicity data from aquatic and terrestrial organisms. Incorporate probabilistic modeling (e.g., Monte Carlo simulations) to account for uncertainty in exposure scenarios. Mechanistic studies should link molecular targets (e.g., mitochondrial uncoupling) to population-level effects, leveraging omics tools (transcriptomics, metabolomics) to identify biomarkers of sublethal stress .

Q. Methodological Considerations

  • Data Contradiction Analysis: When reconciling divergent results (e.g., variable NOAELs across studies), apply weight-of-evidence approaches by evaluating study quality (e.g., sample size, blinding), exposure protocols, and endpoint relevance. Meta-analyses should adjust for publication bias using funnel plots or Egger’s regression .
  • Theoretical Frameworks: Link PCP-DCA research to conceptual models like the Adverse Outcome Pathway (AOP) framework to connect molecular initiating events (e.g., oxidative stress) to apical outcomes (e.g., organ failure). This bridges mechanistic toxicology and regulatory risk assessment .

Properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl7O2/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDDLTRKFSGKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339729
Record name Pentachlorophenyl dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19745-69-8
Record name Pentachlorophenyl dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pentachlorophenyl dichloroacetate
Pentachlorophenyl dichloroacetate
Pentachlorophenyl dichloroacetate
Pentachlorophenyl dichloroacetate
Pentachlorophenyl dichloroacetate
Pentachlorophenyl dichloroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.